Cas no 2167029-97-0 (tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate)

Tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate is a specialized organic compound featuring both a tert-butyl carbamate group and a chlorosulfonyl moiety. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of sulfonamide derivatives and other functionalized molecules. The chlorosulfonyl group offers high reactivity for further derivatization, while the tert-butyl carbamate provides stability and selective deprotection options. This compound is well-suited for applications in pharmaceutical and agrochemical research, where controlled functionalization is critical. Proper handling under inert conditions is recommended due to the sensitivity of the chlorosulfonyl group.
tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate structure
2167029-97-0 structure
Product name:tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate
CAS No:2167029-97-0
MF:C10H20ClNO4S
MW:285.788101196289
CID:6547069
PubChem ID:165869015

tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate
    • EN300-1577593
    • 2167029-97-0
    • tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
    • Inchi: 1S/C10H20ClNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)
    • InChI Key: LWRDSXVIGKAZSL-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)(C)CNC(=O)OC(C)(C)C)(=O)=O

Computed Properties

  • Exact Mass: 285.0801570g/mol
  • Monoisotopic Mass: 285.0801570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 80.8Ų

tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1577593-0.05g
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
0.05g
$1020.0 2023-05-26
Enamine
EN300-1577593-5.0g
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
5g
$3520.0 2023-05-26
Enamine
EN300-1577593-100mg
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
100mg
$829.0 2023-09-24
Enamine
EN300-1577593-500mg
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
500mg
$905.0 2023-09-24
Enamine
EN300-1577593-10000mg
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
10000mg
$4052.0 2023-09-24
Enamine
EN300-1577593-5000mg
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
5000mg
$2732.0 2023-09-24
Enamine
EN300-1577593-1.0g
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
1g
$1214.0 2023-05-26
Enamine
EN300-1577593-0.1g
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
0.1g
$1068.0 2023-05-26
Enamine
EN300-1577593-10.0g
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
10g
$5221.0 2023-05-26
Enamine
EN300-1577593-1000mg
tert-butyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]carbamate
2167029-97-0
1000mg
$943.0 2023-09-24

Additional information on tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate

Introduction to tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate (CAS No. 2167029-97-0)

tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2167029-97-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The unique structural features of this molecule, including its tert-butyl group and the presence of a chlorosulfonyl moiety, contribute to its distinctive chemical properties and reactivity, making it a valuable tool in synthetic chemistry and drug development.

The tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate structure is characterized by a highly branched alkyl chain and a sulfonyl group attached to a carbamate moiety. The tert-butyl substituent provides steric hindrance, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. On the other hand, the chlorosulfonyl group introduces electrophilic centers that can participate in various chemical transformations, such as nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures. These features make the compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates have been extensively studied for their roles as pharmacophores in drugs targeting various diseases, including neurological disorders, inflammation, and infectious diseases. The tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate molecule represents an advanced derivative that combines the benefits of both steric hindrance and electrophilic reactivity. This combination could enhance its efficacy as an intermediate in synthesizing novel drug candidates with improved pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential utility in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, and their inhibition is a key strategy in drug design. The chlorosulfonyl group in tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate can be exploited to develop molecules that interact specifically with the active sites of target proteases. Such interactions could lead to the development of new antiviral or anti-inflammatory agents. Additionally, the tert-butyl group can help stabilize intermediates during synthesis, reducing unwanted side reactions and improving overall yield.

Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of complex organic compounds like tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate. By using sophisticated algorithms and high-performance computing resources, researchers can predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental design and accelerate the discovery process. For instance, molecular docking studies have shown that derivatives of this compound may exhibit strong binding affinity to certain protease enzymes, suggesting their potential as lead compounds for drug development.

The synthesis of tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the introduction of the carbamate group followed by functionalization at the sulfonyl position. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve efficiency and scalability. These methods not only enhance productivity but also minimize waste generation, aligning with modern green chemistry principles.

The pharmacological potential of this compound has been explored through various preclinical studies. In vitro assays have demonstrated its ability to modulate enzyme activity relevant to several diseases. For example, preliminary data suggest that derivatives of tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate may inhibit certain proteases involved in inflammation pathways. This finding is particularly intriguing given the increasing recognition of inflammation as a contributing factor in many chronic diseases. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

As our understanding of biological systems continues to evolve, so does our approach to drug discovery. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is revolutionizing how we identify and develop new therapeutic agents. AI-driven platforms can analyze vast datasets to identify promising candidates like tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate based on their structural features and predicted biological activity. This innovative approach has already led to breakthroughs in identifying novel drug candidates more efficiently than traditional methods alone.

The future prospects for tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate are bright given its unique structural properties and potential applications in pharmaceutical research. Continued investigation into its synthetic pathways and biological effects will be essential for realizing its full therapeutic potential. Collaborative efforts between academic researchers and industry scientists will be crucial for translating laboratory findings into clinical applications that benefit patients worldwide.

In conclusion,tert-butyl N-3-(chlorosulfonyl)-2,2-dimethylpropylcarbamate (CAS No. 2167029-97-0) stands out as a significant compound in modern pharmaceutical chemistry due to its versatile structure and functional groups. Its potential applications in drug development are vast, ranging from protease inhibition to anti-inflammatory therapies. With ongoing advancements in synthetic methodologies and computational biology,this molecule holds promise for addressing unmet medical needs through innovative research approaches.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD